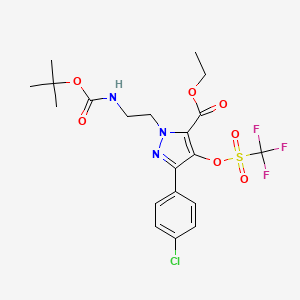![molecular formula C18H19N7 B2796278 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine CAS No. 2380143-96-2](/img/structure/B2796278.png)
3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a novel derivative designed and synthesized for potential anti-tubercular activity . It is part of a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The compound was synthesized through a multi-step procedure . The synthesis involved the interaction of appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The compounds were then evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .Molecular Structure Analysis
The molecular structure of the compound was confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . The molecular weights of the compounds were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Chemical Reactions Analysis
The compound was evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various techniques. The compound was found to have a molecular weight of 164.21 . The compound was also found to have a refractive index of n20/D 1.587 (lit.), a boiling point of 277 °C (lit.), and a density of 1.158 g/mL at 25 °C (lit.) .Future Directions
properties
IUPAC Name |
3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-14-7-9-20-18(21-14)25-12-10-24(11-13-25)17-6-5-16(22-23-17)15-4-2-3-8-19-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZJIXWIFVZYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

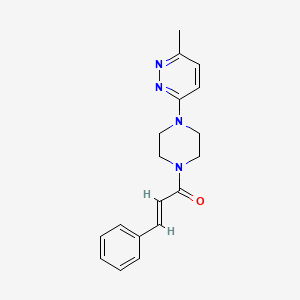
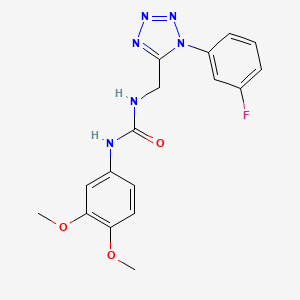
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2796197.png)
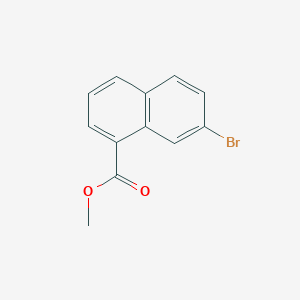
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2796200.png)


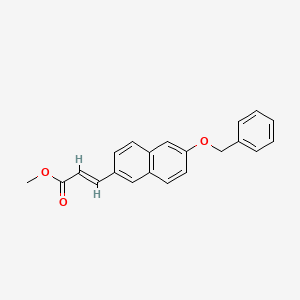
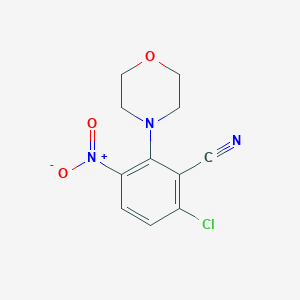
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2796207.png)
![1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride](/img/structure/B2796209.png)

